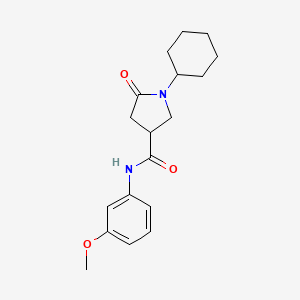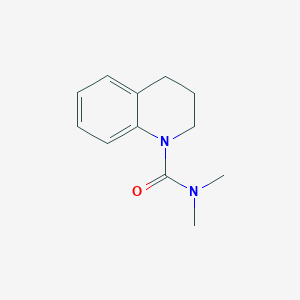
1-cyclohexyl-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclohexyl-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxyphenyl group, and a pyrrolidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the cyclohexyl group, and the attachment of the methoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as in the laboratory synthesis. industrial methods often employ more efficient and cost-effective processes, including continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
1-cyclohexyl-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-cyclohexyl-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-cyclohexyl-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-cyclohexyl-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide include other pyrrolidine derivatives and compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across multiple fields. Its structure provides a versatile platform for further chemical modifications and applications.
Propiedades
Fórmula molecular |
C18H24N2O3 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
1-cyclohexyl-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H24N2O3/c1-23-16-9-5-6-14(11-16)19-18(22)13-10-17(21)20(12-13)15-7-3-2-4-8-15/h5-6,9,11,13,15H,2-4,7-8,10,12H2,1H3,(H,19,22) |
Clave InChI |
FVNHEWGDTGNSIF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C2)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(diethylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B14960079.png)


![3-(benzylsulfonyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B14960095.png)
![Ethyl oxo[(2,4,5-trichlorophenyl)amino]acetate](/img/structure/B14960102.png)
![N-[4-(diethylsulfamoyl)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960113.png)
![2-ethoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B14960116.png)
![2-[(2,2-Dimethylbutanoyl)amino]benzamide](/img/structure/B14960117.png)


![4-[(phenylsulfonyl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B14960128.png)

![2-(4-chlorophenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B14960141.png)
